molecular formula C22H19ClN2O4 B4070311 N,N'-(2-chloro-1,4-phenylene)bis(2-phenoxyacetamide)

N,N'-(2-chloro-1,4-phenylene)bis(2-phenoxyacetamide)

Cat. No. B4070311
M. Wt: 410.8 g/mol
InChI Key: OQNPDNKFXLYCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2-chloro-1,4-phenylene)bis(2-phenoxyacetamide) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CPCA" and has been found to have a range of interesting properties that make it useful for various research purposes.

Mechanism of Action

The mechanism of action of CPCA involves the inhibition of CAIX through binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are important for the regulation of pH in cancer cells. By inhibiting CAIX, CPCA can disrupt the pH balance in cancer cells and lead to cell death.
Biochemical and Physiological Effects:
CPCA has been found to have a range of biochemical and physiological effects. In addition to its potential as a cancer therapy, CPCA has been shown to have anti-inflammatory and analgesic properties. It has also been found to have a protective effect on the liver and to be effective in the treatment of certain types of infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPCA in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, CPCA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using CPCA in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are a number of potential future directions for research involving CPCA. One area of interest is the development of more potent and selective inhibitors of CAIX based on the structure of CPCA. Another area of research involves the use of CPCA as a tool for studying the role of CAIX in cancer biology. Additionally, there is ongoing research into the use of CPCA as a treatment for other diseases, such as chronic pain and liver disease.

Scientific Research Applications

CPCA has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of CPCA as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a number of different types of cancer cells and plays a key role in the regulation of pH in these cells. By inhibiting CAIX, CPCA has the potential to be used as a targeted therapy for the treatment of cancer.

properties

IUPAC Name

N-[3-chloro-4-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-19-13-16(24-21(26)14-28-17-7-3-1-4-8-17)11-12-20(19)25-22(27)15-29-18-9-5-2-6-10-18/h1-13H,14-15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNPDNKFXLYCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(2-chlorobenzene-1,4-diyl)bis(2-phenoxyacetamide)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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